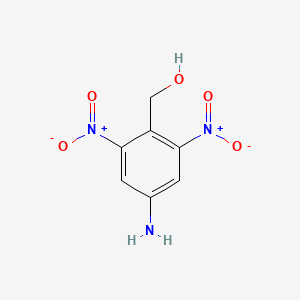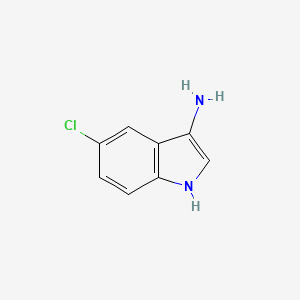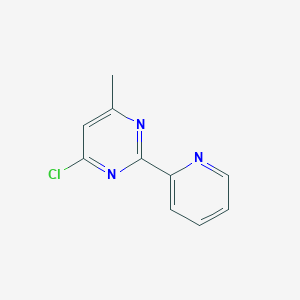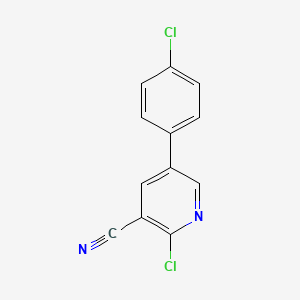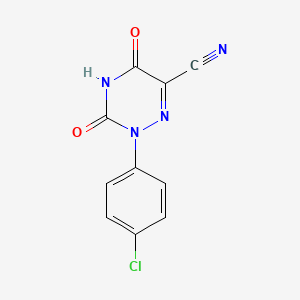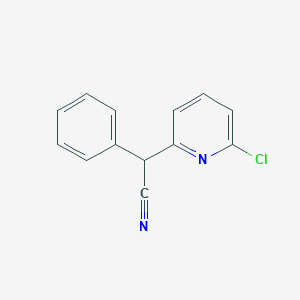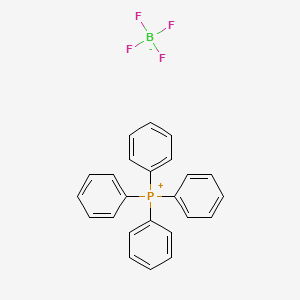
Tetraphenylphosphonium tetrafluoroborate
Übersicht
Beschreibung
Tetraphenylphosphonium tetrafluoroborate (TPPBF4) is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of tetraphenylphosphonium cation (TPP+) and tetrafluoroborate anion (BF4-). TPPBF4 is a white crystalline powder that is soluble in polar solvents such as water and ethanol. This compound has various applications in the field of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Application 1: Epoxide-Initiated Cation-Olefin Polycyclizations
- Summary of the Application : Tetraphenylphosphonium tetrafluoroborate is used in the process of epoxide-initiated cation-olefin polycyclization reactions . This process is important in the synthesis of complex organic molecules.
- Methods of Application : The compound is used in excess amount in 1,1,1,3,3,3-hexafluoroisopropanol, which can stabilize the intermediate cation in the reaction . This promotes the polycyclization reactions with broad functional group tolerance and water and oxygen tolerance .
- Results or Outcomes : The use of Tetraphenylphosphonium tetrafluoroborate in this manner efficiently promoted the polycyclization reactions .
Application 2: Photoluminescence Properties Study
- Summary of the Application : Tetraphenylphosphonium tetrafluoroborate is used in the study of photoluminescence properties . Photoluminescence is the light emission from any form of matter after the absorption of photons. It is one of the key processes in semiconductors and optoelectronic devices.
- Methods of Application : The compound is studied in its crystal form at 298 K . The excitation energies of the first 20 states for Tetraphenylphosphonium tetrafluoroborate are calculated with Time-Dependent Density Functional Theory (TDDFT) .
- Results or Outcomes : The study provides valuable data on the photoluminescence properties of Tetraphenylphosphonium tetrafluoroborate, which can be useful in the design of optoelectronic devices .
Application 3: Biomimetic Approach for Total Synthesis
- Summary of the Application : Tetraphenylphosphonium tetrafluoroborate is used in a biomimetic approach for the concise total synthesis of greenwaylactams A-C . This process is crucial in the synthesis of complex organic molecules.
- Methods of Application : The compound is used in an excess amount in 1,1,1,3,3,3-hexafluoroisopropanol, which can stabilize the intermediate cation in the reaction . This promotes the polycyclization reactions with broad functional group tolerance and water and oxygen tolerance .
- Results or Outcomes : The use of Tetraphenylphosphonium tetrafluoroborate in this manner efficiently promoted the polycyclization reactions .
Eigenschaften
IUPAC Name |
tetraphenylphosphanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBFAYVSDYMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BF4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylphosphonium tetrafluoroborate | |
CAS RN |
426-79-9 | |
| Record name | Tetraphenylphosphonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



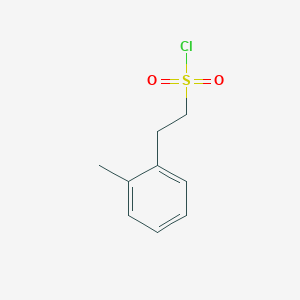
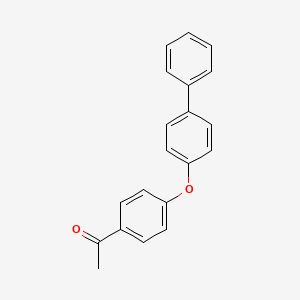
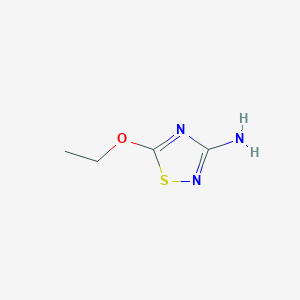
![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)
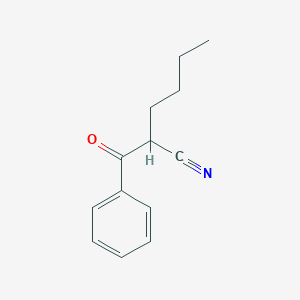

![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)
